
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a useful research compound. Its molecular formula is C20H19N3O2S and its molecular weight is 365.45. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research involving the synthesis of novel compounds with structures similar to the specified compound has shown potential antibacterial activity. For instance, a study on the synthesis of various substituted 1-(5-(2-p-tolyloxyquinolin-3-yl)-2-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)ethanone demonstrated potential antibacterial activity against various bacterial strains, indicating the relevance of such compounds in the development of new antibacterial agents (Joshi, Mandhane, Chate, & Gill, 2011).
Antituberculosis Activity
Another significant application involves the synthesis of 3-heteroarylthioquinoline derivatives, which have been evaluated for their in vitro antituberculosis activity. Some of these compounds showed high activity against Mycobacterium tuberculosis, highlighting their potential in antituberculosis drug development (Chitra et al., 2011).
Photophysical and Theoretical Studies
The photophysical properties of dihydroquinazolinone derivatives have been explored, demonstrating significant changes in their properties depending on solvent polarity. Such studies are crucial for understanding the behavior of these compounds under different conditions and could lead to applications in material science or as molecular probes (Pannipara et al., 2017).
Synthesis and Physicochemical Characterization
The synthesis and characterization of novel compounds, including those with oxadiazole derivatives, have been reported, with some studies focusing on their antimicrobial, anti-inflammatory, and psychotropic activities. These compounds have shown marked sedative action, high anti-inflammatory activity, and selective cytotoxic effects, indicating their potential for further development into therapeutic agents (Zablotskaya et al., 2013).
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-14-6-4-8-16(12-14)19-21-22-20(25-19)26-13-18(24)23-11-5-9-15-7-2-3-10-17(15)23/h2-4,6-8,10,12H,5,9,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWRSQKJTHFGTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-cycloheptyl-6-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2863199.png)
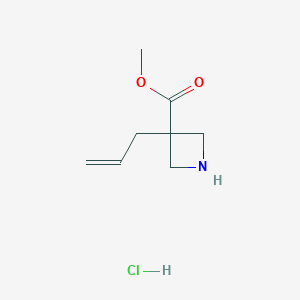
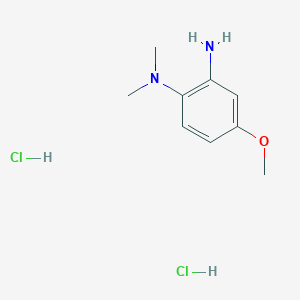
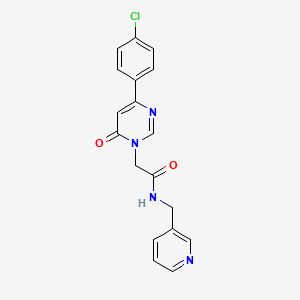
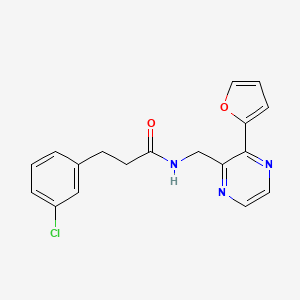
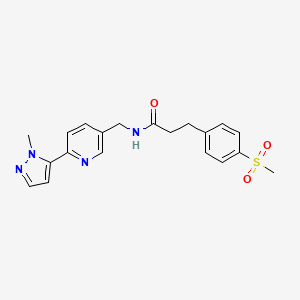
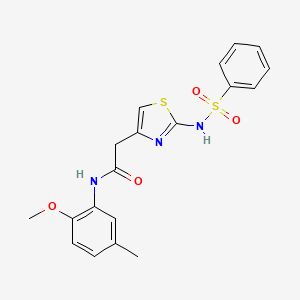
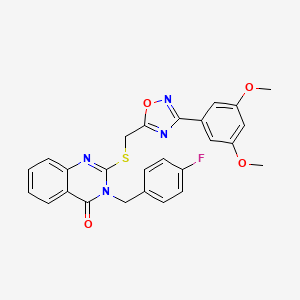
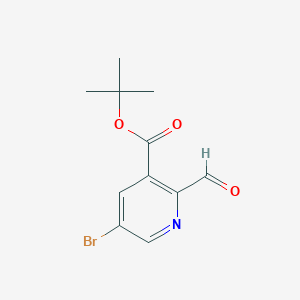
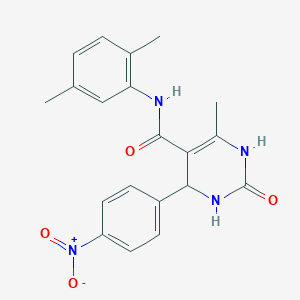
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-ethylsulfonylbenzamide](/img/structure/B2863216.png)
![(2R)-3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid](/img/structure/B2863217.png)
![4-[1-(2-Hydroxy-3,4-dimethylbenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2863219.png)
![3-cyclopropyl-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2863220.png)